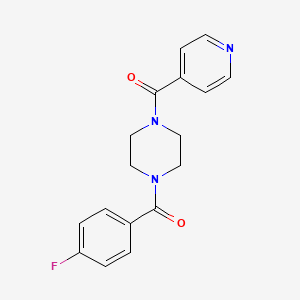![molecular formula C18H26N2O2 B5570123 (3R*,4S*)-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-4-propylpyrrolidin-3-amine](/img/structure/B5570123.png)
(3R*,4S*)-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-4-propylpyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, including the formation of imines, and the subsequent reduction or functionalization of these intermediates. Techniques such as the Mannich reaction and the use of Lawesson's reagent for the synthesis of sulfur-containing compounds have been explored for constructing molecules with similar structural features (Larik et al., 2017). Additionally, the use of metalloporphyrin catalysts for selective functionalization of saturated C-H bonds provides avenues for intricate molecular architecture construction (Che et al., 2011).
Molecular Structure Analysis
Molecular structure analysis involves the determination of the spatial arrangement of atoms within a compound. Techniques such as high-resolution magnetic resonance spectra and ab initio calculations offer insights into the conformation of products, essential for understanding the molecule's chemical behavior and reactivity (Issac & Tierney, 1996).
Chemical Reactions and Properties
Chemical reactions involving complex molecules can be diverse, depending on the functional groups and the reaction conditions. Arylmethylidenefuranones' reactions with C- and N-nucleophiles demonstrate the molecule's reactivity towards forming a wide range of products including amides, hydrazides, and pyrrolones (Kamneva et al., 2018). Transition-metal-catalyzed reductive amination is another crucial reaction for amine synthesis, illustrating the molecule's potential to undergo various chemical transformations (Irrgang & Kempe, 2020).
Physical Properties Analysis
The physical properties of a molecule, including its melting point, solubility, and crystal structure, can be significantly influenced by its molecular structure. Studies on the characterization of glycosyl inositol phosphoryl ceramides, for instance, provide methods for extracting and characterizing molecules, revealing details about their physical characteristics (Buré et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are pivotal for understanding a molecule's behavior in various chemical environments. The application of Lawesson’s reagent in the synthesis of sulfur-containing medicinally significant natural alkaloids showcases the molecule's versatility and potential for forming biologically active compounds (Larik et al., 2017).
科学的研究の応用
Analgesic Agent Development
Research into analogues of the compound (3R*,4S*)-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-4-propylpyrrolidin-3-amine has contributed significantly to the development of new analgesic agents. A notable example includes the synthesis of a series of 1-aryl-3-azabicyclo[3.1.0]hexanes, derived from 1-arylcyclopropanedicarboximides, which demonstrated considerable analgesic potency in mouse writhing and rat paw-pain assays. Bicifadine, a member of this series, exhibited notable nonnarcotic analgesic properties, distinguishing it from conventional azabicycloalkane and 3-phenylpyrrolidine analgesics (Epstein et al., 1981).
Antiproliferative Activity
The compound's framework has also been explored for antiproliferative activities. A related compound, 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, showed significant inhibitory activity against some cancer cell lines, highlighting the potential for derivatives of (3R*,4S*)-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-4-propylpyrrolidin-3-amine in cancer research (Lu et al., 2021).
Catalysis and Synthesis
Further research into the compound's derivatives has revealed applications in catalysis, particularly in promoting cyclizations and cycloadditions that are key steps in synthesizing complex organic molecules. For example, the carboxylative cyclization of propargylamines using carbon dioxide, catalyzed by gold(I) complexes bearing an N-heterocyclic carbene ligand, demonstrates the utility of related compounds in facilitating environmentally friendly synthesis methods (Hase et al., 2015).
特性
IUPAC Name |
[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[1-(4-methoxyphenyl)cyclopropyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-3-4-13-11-20(12-16(13)19)17(21)18(9-10-18)14-5-7-15(22-2)8-6-14/h5-8,13,16H,3-4,9-12,19H2,1-2H3/t13-,16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQATIICKHYBFG-BBRMVZONSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1N)C(=O)C2(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CN(C[C@@H]1N)C(=O)C2(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[1-(4-methoxyphenyl)cyclopropyl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-chloro-2-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5570060.png)
![(1S*,5R*)-6-[(4-chloro-3-methyl-1H-pyrazol-1-yl)acetyl]-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5570063.png)
![N-(4-methylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5570071.png)
![6-{[4-(4-methoxy-2-pyrimidinyl)-1-piperazinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5570085.png)
![N-({1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B5570093.png)


![N'-({(2S,4S)-4-fluoro-1-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]pyrrolidin-2-yl}methyl)-N,N-dimethylurea](/img/structure/B5570138.png)
![4-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5570143.png)


![1-[5-hydroxy-1-(2-hydroxyethyl)-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B5570158.png)
![1-[(4-bromo-2-thienyl)methyl]-4-piperidinol](/img/structure/B5570165.png)